molecular formula C15H10N2O2 B1346104 2-(Pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 7482-91-9

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No. B1346104
CAS RN: 7482-91-9
M. Wt: 250.25 g/mol
InChI Key: XQNXXNNXRWYNAS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carboxylic acid, also known as PQC, is a compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been studied for its potential in drug development.

Scientific Research Applications

Synthesis and Structural Characteristics

Metal Complexes Synthesis and Antibacterial Applications 2-(Pyridin-3-yl)quinoline-4-carboxylic acid has been utilized in synthesizing various metal complexes with antibacterial properties. The compound acts as a quinoline carboxylate ligand forming complexes with metals like Mn, Co, Cd, and Ag. These complexes have been synthesized under hydrothermal conditions and exhibit diverse structural features like 1D chain structures and 3D configurations. They have shown promising fluorescent behavior and antibacterial activities, indicating their potential applications in the medical field and material sciences (Zhang et al., 2016).

Photoluminescent Coordination Polymer The compound is instrumental in creating photoluminescent materials, particularly in forming coordination polymers with copper(II). The unique ligand, derived from quinoline and pyridine, supports the formation of one-dimensional coordination polymers with fascinating photoluminescent properties. These materials exhibit bathochromic/hypsochromic shifts of ligand absorption bands and are involved in weak antiferromagnetic interactions, suggesting their potential in developing new materials for optical applications (Twaróg et al., 2020).

Crystal Structure Analysis The compound has been analyzed for its crystal structure, providing insights into its potential in supramolecular chemistry. The crystal structure analysis revealed significant details like protonated quinoline-carboxylic acid molecules, nitrate anions, and hydrogen bonds. Such studies are crucial in understanding the compound's behavior in forming crystals and its potential applications in designing new materials and chemical sensors (Huang et al., 2010).

Material Science and Sensing Applications

Zinc Quinaldinate Complexes 2-(Pyridin-3-yl)quinoline-4-carboxylic acid has been utilized in the synthesis of zinc quinaldinate complexes with pyridine-based ligands. These complexes exhibit diverse coordination environments and are studied for their structural integrity, ligand arrangement, and intermolecular interactions. Their potential in material science, particularly in designing materials with specific thermal properties and interaction patterns, is significant (Modec, 2018).

Luminescent Coordination Polymer for HCl Sensing The compound is key in developing luminescent coordination polymers for environmental sensing, particularly for detecting harmful gases like HCl. The specific framework and protonation effect change the energy of the excited state of the ligands, making it an efficient sensor for HCl, demonstrating its potential in environmental monitoring and safety (Zhang et al., 2015).

properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXXNNXRWYNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225791
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

CAS RN

7482-91-9
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, W Sun, S Huang, H Zhang, G Lin… - Journal of Medicinal …, 2020 - ACS Publications
SIRT6 activation is thought to be a promising target for the treatment of many diseases, particularly cancer. Herein, we report the discovery of a series of new small-molecule SIRT6 …
Number of citations: 24 pubs.acs.org

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